(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide
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Overview
Description
MDK71803 is an important intermediate or precursor for the synthesis of Cefiderocol. MDK71803 has CAS#137171-80-3. We assigned a code name as MDK71803 (last 5 digital of its CAS# was used). Cefiderocol, also known as S-649266, is a potent siderophore cephalosporin antibiotic with a catechol moiety on the 3-position side chain. S-649266 shows potent in vitro activity against the non-fermenting Gram-negative bacteria Acinetobacter baumannii, Pseudomonas aeruginosa and Stenotrophomonas maltophilia, including MDR strains such as carbapenem-resistant A. baumannii and metallo-β-lactamase-producing P. aeruginosa.
Scientific Research Applications
Clinical Applications
The chemical compound has been associated with various cephalosporin antibiotics, demonstrating significant clinical applications. For instance, cefazedone, a cephalosporin derivative, showed positive clinical assessments in treating a variety of infections, including urinary, respiratory, and surgical infections, with a high rate of good outcomes (Koch, Friese, & Debuch, 1979). The compound's effectiveness in treating bacterial infections highlights its importance in medical research and clinical practice.
Synthesis and Chemical Development
Advancements in the synthesis of cephalosporin derivatives, closely related to the given compound, have been a focus of research. The synthesis of ceftizoxime alapivoxil, derived from a similar structural framework, was accomplished with a considerable overall yield (Jiang Huan-feng, 2007). This highlights the compound's role in the development of new pharmaceuticals and its potential in drug discovery.
Characterization and Analysis
In-depth studies have been conducted to characterize compounds similar to the one . For instance, extensive NMR characterization of certain cephem derivatives provides insights into the structural and functional attributes of these compounds (Blau et al., 2008). Such studies are crucial for understanding the chemical properties and potential applications of these compounds in scientific research.
Pharmacological Properties
The pharmacological properties of related cephalosporin compounds have also been extensively researched. For example, studies on the nephrotoxicity of cefazedone, a compound with a similar structure, provide valuable data on its safety profile and potential renal effects (Mondorf Aw, 1979). This is important for evaluating the therapeutic potential and limitations of such compounds.
Crystallography and Solid-State Properties
Research into the crystallography and solid-state properties of compounds structurally related to the query compound has been conducted. Investigations into pseudopolymorphism and phase stability of certain solid forms offer insights into the physical properties and stability of these compounds (Ashizawa et al., 1989). This is crucial for drug formulation and manufacturing processes.
properties
CAS RN |
137171-80-3 |
---|---|
Product Name |
(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide |
Molecular Formula |
C34H42ClN5O11S2 |
Molecular Weight |
796.304 |
IUPAC Name |
4-methoxybenzyl (6R,7R)-7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide |
SMILES |
O=C(N[C@@H]1C(N(C(C(OCC2=CC=C(OC)C=C2)=O)=C(CCl)C3)[C@]1([H])S3=O)=O)/C(C4=CSC(NC(OC(C)(C)C)=O)=N4)=N\OC(C)(C)C(OC(C)(C)C)=O |
Appearance |
Yellow solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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